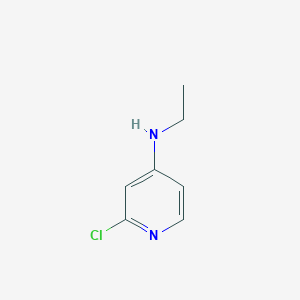

2-chloro-N-ethylpyridin-4-amine

Descripción general

Descripción

“2-chloro-N-ethylpyridin-4-amine” is an organic compound with the CAS Number: 931419-00-0 . It has a molecular weight of 156.61 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-ethyl-4-pyridinamine . The InChI code for this compound is 1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3, (H,9,10) .

Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-ethylpyridin-4-amine” are not available, it’s worth noting that pyridine compounds are often involved in a wide range of chemical reactions. For instance, they are used in the synthesis of diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

Physical And Chemical Properties Analysis

The compound has a melting point of 55-57 degrees Celsius . It is usually in powder form .

Aplicaciones Científicas De Investigación

Catalysis and Polymerization

- Application in Polymerization : The reaction of 2-aminopyridines with metal complexes has been utilized in the catalysis of alpha-olefin oligo- and polymerization. These reactions show that certain metal complexes containing aminopyridinato ligands can be highly active as precatalysts in polymerization processes, especially for compounds like propene and 1-butene. This highlights the potential use of 2-chloro-N-ethylpyridin-4-amine in creating efficient polymerization catalysts (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Coordination Chemistry

- Formation of Metal Complexes : Studies have shown that 2-chloro-N-ethylpyridin-4-amine can react with various metals to form complex structures. For instance, a study on the palladium-catalyzed amination of chloro-terpyridine demonstrated how such reactions can lead to the creation of amine-containing ruthenium(II) polypyridyl complexes. This underscores the versatility of 2-chloro-N-ethylpyridin-4-amine in coordination chemistry and its potential for forming novel metal-organic structures (Johansson, 2006).

Luminescence and Solid-State Chemistry

- Luminescence Behavior in Metal-Organic Networks : In the study of metal-organic networks of CuSCN with substituted pyridine and aliphatic amine ligands, compounds like 2-chloro-N-ethylpyridin-4-amine were used. These compounds exhibited strong yellow-to-green luminescence at ambient temperature, which is significant for applications in photophysics and material science. The high solid-state quantum efficiencies and microsecond phosphorescence lifetimes indicate potential applications in optoelectronic devices (Miller et al., 2011).

Synthesis and Chemical Transformations

- Amination Reactions and Compound Synthesis : A study demonstrated the use of copper catalysis in the amination of aryl halides, converting bromopyridine into aminopyridine. This process is characterized by low catalyst loading, mild reaction temperature, and low pressure, making it an efficient method for synthesizing aminopyridine derivatives, including 2-chloro-N-ethylpyridin-4-amine (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Direcciones Futuras

While specific future directions for “2-chloro-N-ethylpyridin-4-amine” are not available, it’s worth noting that pyridine compounds are important structural motifs found in numerous bioactive molecules. Therefore, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is a promising area of research .

Propiedades

IUPAC Name |

2-chloro-N-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKJUFLUKBLLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethylpyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)

![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)